molecular formula C18H13NO2 B2736412 (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 315681-46-0

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B2736412
CAS No.: 315681-46-0
M. Wt: 275.307
InChI Key: RSRKAFCAKWZBPQ-ZHACJKMWSA-N
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Description

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxyphenyl group and a quinolinyl group connected through a propenone linkage.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is explored for potential use in cancer therapy.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties, such as high stability and resistance to fading.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.

Major Products Formed

    Oxidation: Formation of (2E)-1-(3-oxophenyl)-3-(quinolin-2-yl)prop-2-en-1-one.

    Reduction: Formation of (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory activity, it inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. In anticancer activity, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(3-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
  • (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one
  • (2E)-1-(3-hydroxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Uniqueness

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is unique due to the specific positioning of the hydroxy group on the phenyl ring and the quinolinyl group on the propenone linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-16-6-3-5-14(12-16)18(21)11-10-15-9-8-13-4-1-2-7-17(13)19-15/h1-12,20H/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRKAFCAKWZBPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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